

Comparative Efficacy of GPR120 Agonist 2 in Preclinical Disease Models

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Compound of Interest						
Compound Name:	GPR120 Agonist 2					
Cat. No.:	B608918	Get Quote				

A Guide for Researchers and Drug Development Professionals

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases.[1] Activated by long-chain fatty acids, GPR120 plays a crucial role in glucose metabolism, insulin sensitivity, and the modulation of inflammatory responses.[1] This guide provides an objective comparison of the preclinical efficacy of a representative GPR120 agonist, referred to herein as "GPR120 Agonist 2," with standard-of-care alternatives in key disease models. The data presented is a synthesis of findings for potent and selective synthetic GPR120 agonists, such as TUG-891 and "Compound A," which serve as proxies for GPR120 Agonist 2.

Quantitative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, offering a comparative look at the performance of **GPR120 Agonist 2** surrogates against established therapies in models of type 2 diabetes and inflammatory bowel disease.

Table 1: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model of Type 2 Diabetes



Compound	Dosage	Duration	Key Efficacy Readouts	Source
GPR120 Agonist (TUG-891)	20 mg/kg/day (in drinking water)	2 weeks	- Reduced food consumption and weight gain Ameliorated glucose tolerance and insulin tolerance test responses.	[1][2]
GPR120 Agonist (Compound 11b)	20 mg/kg (oral gavage)	Acute	- Significantly reduced blood glucose in a dose-dependent manner Increased insulin levels.	[3]
Metformin	250 mg/kg/day	5 weeks	- Improved insulin sensitivity Decreased fasting blood glucose Reduced hepatic gluconeogenesis	[4]

Table 2: Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model



Compound	Dosage	Duration	Key Efficacy Readouts	Source
GPR120 Agonist (Compound A)	30 mg/kg	Not Specified	- Demonstrated potent anti-inflammatory effects on macrophages.	[5][6]
6-Thioguanine (6-TG)	40 μ g/day (oral gavage)	Acute	- Significantly more effective than azathioprine and PBS in reducing colitis Decreased IL-6 and IFN-y production in the colon.	[6][7]
Budesonide	0.2 mg/kg (oral gavage)	5 days	- Decreased Disease Activity Index (DAI) Reduced colon weight/length ratio.	[3]

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below to facilitate the replication and validation of these findings.

Diet-Induced Obese (DIO) Mouse Model and Oral Glucose Tolerance Test (OGTT)

Objective: To assess the in vivo efficacy of a GPR120 agonist on glucose metabolism and insulin sensitivity in a model of type 2 diabetes.



Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.

Treatment Administration:

- The GPR120 agonist (e.g., TUG-891) is administered to the treatment group, typically via oral gavage or in the drinking water, at a predetermined dose (e.g., 20 mg/kg/day).
- The vehicle control group receives the same volume of the vehicle used to dissolve the agonist.
- A positive control group is treated with a standard-of-care agent, such as metformin (e.g., 250 mg/kg/day).
- Treatment is administered daily for a specified duration (e.g., 2-5 weeks).

Oral Glucose Tolerance Test (OGTT) Protocol:

- Following the treatment period, mice are fasted overnight (approximately 16 hours) with free access to water.
- A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.
- A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.
- Blood glucose levels are subsequently measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
- The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Objective: To evaluate the anti-inflammatory efficacy of a GPR120 agonist in a model of inflammatory bowel disease.

Animal Model: Female BALB/c or C57BL/6 mice are typically used.

Induction of Colitis:



- Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
- · The control group receives regular drinking water.

Treatment Administration:

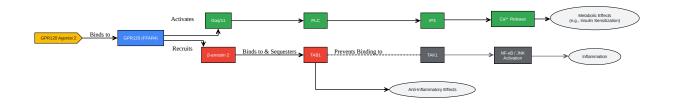
- The GPR120 agonist (e.g., Compound A) is administered to the treatment group, typically via oral gavage, starting concurrently with or a few days prior to DSS administration.
- The vehicle control group receives the vehicle alone.
- A positive control group is treated with a standard anti-inflammatory agent, such as 6thioguanine or budesonide.

Efficacy Assessment:

- Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. A composite DAI score is calculated.
- Colon Length: At the end of the study, mice are euthanized, and the entire colon is excised and its length is measured. A shorter colon length is indicative of more severe inflammation.
- Histological Analysis: Colonic tissue sections are stained with hematoxylin and eosin (H&E)
 to assess the degree of inflammation, tissue damage, and immune cell infiltration.
- Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is measured as a marker of neutrophil infiltration and inflammation.
- Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colonic tissue are quantified using methods such as ELISA or qPCR.

Mandatory Visualizations GPR120 Signaling Pathways



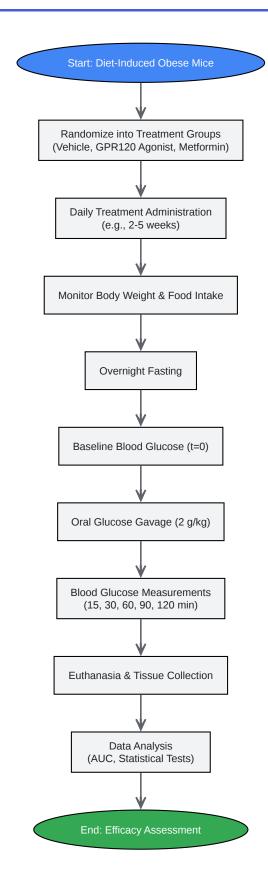


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Caption: GPR120 signaling pathways.

Experimental Workflow for In Vivo Efficacy Study





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Caption: Workflow for a DIO mouse efficacy study.



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